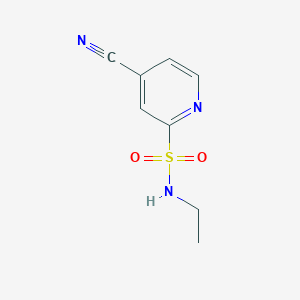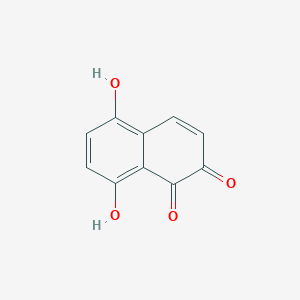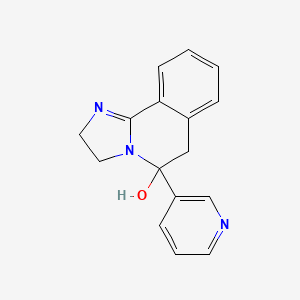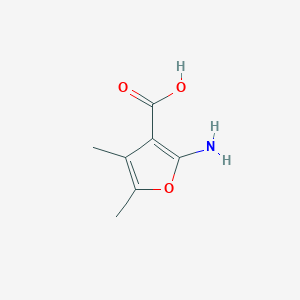![molecular formula C15H18Na2O10S2 B13953718 Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13953718.png)
Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate is a complex chemical compound with a unique structure. It is composed of disodium, 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, sulfuric acid, and sulfate. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate involves several steps. The primary components, 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol and sulfuric acid, are reacted under controlled conditions to form the desired compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the precise measurement and mixing of the reactants, followed by controlled heating and cooling cycles. The final product is then purified and tested for quality before being used in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can also be reduced under specific conditions to yield different reduction products.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while reduction reactions may produce various reduced forms.
Applications De Recherche Scientifique
Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Industry: The compound is used in the production of various industrial products, including polymers and coatings.
Mécanisme D'action
The mechanism of action of disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
2,4’-Bisphenol A: This compound has a similar phenolic structure but lacks the sulfuric acid and sulfate components.
4,4’-Isopropylidenediphenol: Another compound with a similar phenolic structure but different substituents.
The uniqueness of this compound lies in its combination of disodium, phenolic, sulfuric acid, and sulfate components, which contribute to its diverse applications and properties.
Propriétés
Formule moléculaire |
C15H18Na2O10S2 |
|---|---|
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate |
InChI |
InChI=1S/C15H16O2.2Na.2H2O4S/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;;;2*1-5(2,3)4/h3-10,16-17H,1-2H3;;;2*(H2,1,2,3,4)/q;2*+1;;/p-2 |
Clé InChI |
UIJJUSHVDYCIPO-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl-](/img/structure/B13953668.png)


![5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13953679.png)




![1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one](/img/structure/B13953707.png)
![7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13953710.png)

